4-Amino-4'-chlorobenzophenone

概述

描述

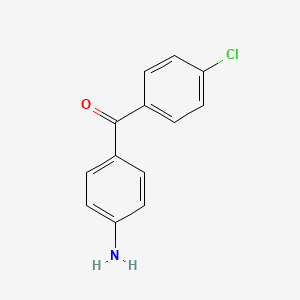

4-Amino-4’-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzophenone, where an amino group is attached to the fourth position of one benzene ring and a chlorine atom is attached to the fourth position of the other benzene ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and dyes.

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-4’-chlorobenzophenone can be synthesized through the reduction of 4-nitro-4’-chlorobenzophenone. The process involves the following steps:

Nitration: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.

Friedel-Crafts Acylation: 4-nitrochlorobenzene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of anhydrous aluminum chloride to form 4-nitro-4’-chlorobenzophenone.

Industrial Production Methods: The industrial production of 4-Amino-4’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions: 4-Amino-4’-chlorobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Sodium sulfide (Na2S2) is commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products:

Reduction: 4-Amino-4’-chlorobenzophenone.

Substitution: Various substituted benzophenone derivatives.

Oxidation: Nitroso or nitro derivatives of 4-Amino-4’-chlorobenzophenone.

科学研究应用

Pharmaceutical Applications

1.1 Antiviral Agents

4-Amino-4'-chlorobenzophenone has been investigated as an intermediate in the synthesis of antiviral compounds. Research indicates that derivatives of this compound can be transformed into potent antiviral agents through various chemical reactions. For instance, compounds derived from this compound have shown efficacy against certain viral infections, highlighting its potential in developing new antiviral therapies .

1.2 Antihistamines and Allergy Treatments

The compound serves as a crucial intermediate in the synthesis of antihistamines. Its role is particularly significant in the production of allergy-relief medications, where it aids in the development of compounds that alleviate allergic reactions . The structural characteristics of this compound facilitate its transformation into various antihistamine products.

| Application | Details |

|---|---|

| Antiviral Agents | Intermediate for synthesizing antiviral compounds |

| Antihistamines | Key component in the production of allergy-relief medications |

Material Science Applications

2.1 Photostabilizers

In material science, this compound is utilized as a photostabilizer in polymers and coatings. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight, thereby extending their lifespan and maintaining their integrity . This application is particularly relevant in industries where materials are subjected to harsh environmental conditions.

2.2 Organic Synthesis

The compound is also employed as a building block in organic synthesis. Its reactivity allows for the creation of complex organic molecules, making it a valuable resource for chemists working on developing new materials or pharmaceuticals .

Analytical Chemistry Applications

3.1 Chromatography

In analytical chemistry, this compound is used as a standard reference compound in high-performance liquid chromatography (HPLC). Its distinct spectral characteristics allow for precise identification and quantification of substances in various samples, contributing to quality control processes in pharmaceutical manufacturing .

3.2 Environmental Monitoring

The compound's presence in environmental samples can be monitored using advanced analytical techniques. Its detection is crucial for assessing contamination levels and ensuring compliance with environmental regulations .

Case Studies

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound derivatives against specific viral strains. Researchers synthesized several analogs and evaluated their antiviral activity through cell culture assays, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Photostabilization

An industrial application study highlighted the use of this compound as a photostabilizer in outdoor coatings. The study showed that coatings incorporating this compound exhibited significantly enhanced resistance to UV degradation compared to standard formulations, leading to longer-lasting protective finishes .

作用机制

The mechanism of action of 4-Amino-4’-chlorobenzophenone is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of benzodiazepines, it acts by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system. This modulation leads to sedative and anxiolytic effects .

相似化合物的比较

2-Amino-5-chlorobenzophenone: Similar structure but with the amino group at the second position and chlorine at the fifth position.

4-Chlorobenzophenone: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Amino-4’-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzophenone structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

生物活性

4-Amino-4'-chlorobenzophenone (ABP) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article reviews the biological activity of ABP, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through the reduction of 4-nitro-4'-chlorobenzophenone, typically using sodium sulfide (Na2S2) under controlled conditions. The yield of this reaction can reach up to 85.80% with a purity of 98.08% . The compound's molecular structure has been extensively characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) which confirm its chemical identity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ABP and its derivatives. A study evaluated the antimicrobial efficacy of metal complexes derived from ABP against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that these complexes exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of ABP Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| ABP-Metal Complex | Staphylococcus aureus | Good |

| ABP-Metal Complex | Escherichia coli | Moderate |

| ABP-Metal Complex | Bacillus subtilis | Weak to Good |

Antimalarial Activity

ABP has also been studied for its potential antimalarial properties. It is structurally related to 4-aminoquinolines, which are known for their effectiveness against Plasmodium falciparum , the causative agent of malaria. Research has shown that certain derivatives of ABP possess low nanomolar IC50 values, indicating high potency against both chloroquine-sensitive and resistant strains of the parasite .

Table 2: Antimalarial Activity Data

| Compound | Strain | IC50 (nM) |

|---|---|---|

| ABP Derivative | Chloroquine-sensitive | 10.5 |

| ABP Derivative | Chloroquine-resistant | 7.5 |

The mechanisms underlying the biological activities of ABP are multifaceted. For its antimicrobial effects, it is believed that ABP interacts with bacterial cell wall synthesis and nucleic acid processes, potentially inhibiting DNA gyrase, which is vital for bacterial replication . In terms of antimalarial action, computational studies suggest that ABP derivatives may bind effectively to heme groups within the parasite, disrupting its metabolic processes .

Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial for any pharmaceutical application. The acute toxicity profile indicates that ABP can cause skin irritation and is harmful if ingested . Therefore, further studies are necessary to evaluate its safety in vivo before clinical applications can be considered.

属性

IUPAC Name |

(4-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQOIDPQZFKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393355 | |

| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4913-77-3 | |

| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Amino-4'-chlorobenzophenone in scientific research?

A1: this compound serves as a vital organic intermediate, particularly in the synthesis of dyes. It is notably recognized as a substitute for prohibited carcinogenic dye intermediates [].

Q2: How is the molecular structure of this compound characterized?

A2: Researchers utilize various spectroscopic techniques to characterize the structure of this compound. These methods include Elemental Analysis (EA), which determines the elemental composition; 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), providing insights into the hydrogen and carbon atom environments; Infrared Spectroscopy (IR), revealing functional groups present; and Mass Spectroscopy (MS), used for determining the molecular weight and fragmentation pattern [].

Q3: What is the significance of investigating the crystal structure of this compound and its derivatives?

A3: Studying the crystal structure of this compound and its derivatives, like 4,4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-bromobenzophenone (ABBP), and 4-aminomethylbenzophenone (AMBP), is crucial for understanding their nonlinear optical (NLO) properties []. By correlating crystal structure data with NLO behavior, researchers can gain valuable insights into structure-property relationships, potentially leading to the development of novel materials with tailored optical properties.

Q4: How is this compound synthesized?

A4: this compound is synthesized through a two-step process. Initially, p-nitrobenzol chloride reacts with chlorobenzene in the presence of anhydrous AlCl3 catalyst, yielding 4-nitro-4'-chlorobenzophenone. This intermediate is then reduced using Na2S2 to obtain this compound [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。